Product packaging for 4,5-Diamino-6-chloropyridazin-3(2H)-one(Cat. No.:CAS No. 28682-71-5)

4,5-Diamino-6-chloropyridazin-3(2H)-one

Cat. No.: B13107736
CAS No.: 28682-71-5
M. Wt: 160.56 g/mol
InChI Key: XNVZPNAZUMWYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,5-Diamino-6-chloropyridazin-3(2H)-one is a versatile chemical building block (synthon) of high interest in pharmaceutical and agrochemical research. This compound features a pyridazinone core, a privileged structure in medicinal chemistry known for its diverse biological activities . The presence of multiple reactive sites—including two amino groups and a chlorine atom—makes it an ideal intermediate for constructing complex molecular architectures through various substitution and cyclization reactions . Pyridazinone derivatives are extensively investigated for their potential as antinociceptive (pain-relieving) agents. Studies on related 4-aminopyridazinones have shown significant oral activity, with their mechanism of action involving the amplification of noradrenaline release and an interaction with alpha2-adrenoceptors . Furthermore, this scaffold is a cornerstone in the development of antineoplastic (anti-cancer) agents, as evidenced by numerous patents covering novel pyridazine derivatives for oncology applications . The structural motif is also found in compounds with documented antimicrobial and antioxidant properties . For research purposes only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5ClN4O B13107736 4,5-Diamino-6-chloropyridazin-3(2H)-one CAS No. 28682-71-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28682-71-5

Molecular Formula

C4H5ClN4O

Molecular Weight

160.56 g/mol

IUPAC Name

4,5-diamino-3-chloro-1H-pyridazin-6-one

InChI

InChI=1S/C4H5ClN4O/c5-3-1(6)2(7)4(10)9-8-3/h(H2,7,8)(H3,6,9,10)

InChI Key

XNVZPNAZUMWYKM-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=NNC1=O)Cl)N)N

Origin of Product

United States

Synthetic Methodologies for 4,5 Diamino 6 Chloropyridazin 3 2h One and Its Derivatives

Strategic Approaches to Pyridazin-3(2H)-one Ring Construction

The formation of the pyridazin-3(2H)-one ring is a critical first step in the synthesis of the target compound and its analogues. A common and effective method involves the cyclization of γ-keto acids with hydrazine (B178648) hydrate. raco.cat For instance, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone is achieved through the Friedel-Crafts acylation of o-cresyl methyl ether with succinic anhydride, followed by cyclization of the resulting γ-keto acid with hydrazine hydrate. raco.cat

Another versatile approach utilizes β-aroylpropionic acids as key starting materials. These compounds can react with various nitrogen nucleophiles, such as hydrazine hydrate, phenylhydrazine, and 2,4-dinitrophenylhydrazine, to yield a diverse range of pyridazin-3(2H)-one derivatives. tandfonline.comtandfonline.com The electrophilic nature of the functional groups in β-aroylpropionic acid allows for its effective use in constructing the heterocyclic ring. tandfonline.comtandfonline.com

Palladium-catalyzed cross-coupling reactions are also employed to introduce various substituents onto a pre-existing halopyridazin-3(2H)-one core, demonstrating a powerful method for diversifying the pyridazinone structure. scispace.com

Synthesis of the 4,5-Diamino-6-chloropyridazin-3(2H)-one Core

The synthesis of the specific this compound core is a more targeted process that builds upon the fundamental ring structure.

The journey towards the this compound core often begins with a polysubstituted pyridazinone. A key precursor is 4,5-dichloropyridazin-3(2H)-one. This intermediate can undergo nitration to introduce a nitro group, a crucial step for the eventual introduction of an amino group. The reaction of 4,5-dichloropyridazin-3(2H)-one with a mixture of potassium nitrate (B79036) and concentrated sulfuric acid yields 4,5-dichloro-6-nitropyridazin-3(2H)-one. researchgate.net

Further transformations are then carried out on this nitrated intermediate. For example, treatment of 4,5-dichloro-2-methyl-6-nitro-3(2H)-pyridazinone with aminoalcohols can lead to the substitution of one of the chloro groups. sciforum.net

With a suitable precursor in hand, the next phase involves targeted reactions to install the amino groups at the C4 and C5 positions and the chloro group at the C6 position. The presence of activating or directing groups on the pyridazinone ring plays a significant role in the regioselectivity of these reactions.

The introduction of amino groups can be achieved through nucleophilic substitution of halogen atoms. For instance, the reaction of a dichlorinated pyridazinone with an amine can lead to the displacement of a chlorine atom. researchgate.net The synthesis of 2,4-diamino-6-chloropyrimidine, a related heterocyclic compound, involves the treatment of 2,4-diamino-6-hydroxypyrimidine (B22253) with phosphorus oxychloride to introduce the chlorine atom. mdpi.com A similar strategy can be envisioned for the pyridazinone system. The synthesis of 3-amino-6-chloropyridazine (B20888) from 3,6-dichloropyridazine (B152260) and ammonia (B1221849) water provides a relevant precedent for the amination of a chlorinated pyridazine (B1198779) ring. google.com

Derivatization Strategies of this compound

Once the this compound core is synthesized, it serves as a versatile scaffold for the creation of a library of derivatives through modifications at its reactive sites, primarily the amino groups at positions 4 and 5.

The amino groups at the C4 and C5 positions are nucleophilic and can readily participate in a variety of chemical transformations, allowing for the introduction of diverse functional groups and the exploration of the chemical space around the core structure.

Acylation reactions are a common method to modify the amino groups. This can be achieved by treating the diamino compound with acylating agents such as acetyl chloride. nih.gov This reaction introduces an acetyl group onto the nitrogen atom, forming an amide linkage.

Alkylation reactions provide another avenue for derivatization. Direct alkylation of amino-pyridazinone intermediates with agents like ethyl bromide can introduce alkyl groups to the nitrogen atoms. nih.gov The regioselectivity of these reactions can sometimes be a challenge in molecules with multiple potential alkylation sites. nih.gov

The following table summarizes some examples of derivatization reactions on related pyridazinone and pyrimidine (B1678525) systems, which can be conceptually applied to the this compound core.

Starting MaterialReagentReaction TypeProduct
4-amino-pyridazinone intermediateAcetyl chlorideAcylation4-acetamido-pyridazinone derivative nih.gov
4-amino-pyridazinone intermediateEthyl bromideAlkylation4-(ethylamino)-pyridazinone derivative nih.gov
4,6-dichloro-5-methoxypyrimidineCyclopentylamineSNAr4-amino-6-chloro-5-methoxypyrimidine derivative nih.gov
6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinoneEthyl 3-bromo-acetateAlkylationEthyl 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetate nih.gov

Chemical Modification at the Amino Groups (Positions 4 and 5)

Cyclization Reactions involving Diamino Functionality

The vicinal diamino groups at the C4 and C5 positions of the pyridazinone ring are prime sites for cyclization reactions, enabling the formation of fused five- and six-membered heterocyclic rings. These transformations are pivotal for creating complex polycyclic systems with potential applications in medicinal chemistry and materials science.

One of the most common applications of this diamino functionality is in the synthesis of fused pyrazine (B50134) rings through condensation with 1,2-dicarbonyl compounds. For instance, the reaction of a diaminopyridazine with a dicarbonyl compound such as glyoxal (B1671930) or biacetyl leads to the formation of a pyrazino[2,3-d]pyridazine (B14761559) system. This type of cyclocondensation reaction is a well-established method for constructing pyrazine rings fused to other heterocyclic systems. documentsdelivered.com

Similarly, the diamino moiety can be utilized to construct fused 1,2,5-thiadiazole (B1195012) or 1,2,5-oxadiazole rings. The reaction with appropriate reagents, such as thionyl chloride or its equivalents for the thiadiazole ring and suitable oxidizing agents for the oxadiazole ring, can lead to the formation of these five-membered heterocyclic systems fused to the pyridazine core.

Chemical Modification at the Chloro Group (Position 6)

The chlorine atom at the C6 position of the pyridazinone ring is susceptible to a variety of chemical transformations, most notably nucleophilic aromatic substitution and as a handle for the construction of further fused heterocyclic systems.

The chloro group at the C6 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridazinone ring. This allows for the facile introduction of a wide range of nucleophiles, leading to a diverse library of C6-substituted derivatives.

Common nucleophiles employed in these reactions include amines, alcohols, and thiols. For example, the reaction with various primary and secondary amines can introduce diverse amino functionalities at the C6 position. Similarly, alkoxides and thiolates can be used to introduce ether and thioether linkages, respectively. The reaction conditions for these substitutions typically involve heating the pyridazinone with the nucleophile in a suitable solvent, often in the presence of a base to facilitate the reaction. The reactivity of related chloropyridazine derivatives with nucleophiles is well-documented, providing a strong precedent for these transformations. nih.govresearchgate.net

Below is a table summarizing representative nucleophilic aromatic substitution reactions on chloro-substituted pyridazinone systems.

NucleophileReagent ExampleProduct Functional Group
AminePiperidine6-Piperidinyl
AmineAniline6-Anilino
AlkoxideSodium methoxide6-Methoxy
ThiolateSodium thiophenoxide6-Phenylthio

This table is illustrative and based on the general reactivity of chloropyridazines.

The chloro group at C6 can also serve as a leaving group in intramolecular cyclization reactions to form fused heterocyclic systems. By introducing a nucleophilic moiety at an appropriate position on a substituent, a subsequent ring-closing reaction can occur at the C6 position.

An example of this strategy is the synthesis of pyridazino[3,4-b] documentsdelivered.comresearchgate.netdiazepines. This can be achieved by first reacting the parent dichloropyridazinone with a bifunctional nucleophile, such as N-benzyl-N-(3-hydroxypropyl)amine, followed by conversion of the hydroxyl group to a leaving group and subsequent intramolecular cyclization. nih.gov This approach allows for the construction of seven-membered rings fused to the pyridazine core.

Modifications at the Pyridazinone Nitrogen (N2)

The nitrogen atom at the N2 position of the pyridazinone ring is another site for chemical modification, most commonly through alkylation reactions. The introduction of substituents at this position can significantly influence the physicochemical and biological properties of the resulting compounds.

N-alkylation is typically achieved by treating the pyridazinone with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for achieving good yields and preventing side reactions. Common bases used for this purpose include sodium hydride, potassium carbonate, and cesium carbonate. The reaction can be performed with a variety of alkylating agents, such as methyl iodide, ethyl bromide, and benzyl (B1604629) chloride, to introduce different alkyl or arylalkyl groups at the N2 position. While direct examples on this compound are not extensively reported, the N-alkylation of related pyridazinone and other heterocyclic systems is a well-established transformation.

Multi-Component Reactions for Diverse Derivative Libraries

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. The this compound scaffold, with its multiple reactive sites, is a promising candidate for the development of novel MCRs to generate diverse libraries of derivatives.

While specific MCRs involving this particular pyridazinone are not widely documented, the diamino functionality is analogous to that found in other heterocyclic systems, such as diaminopyrimidines, which have been successfully employed in MCRs. For example, the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction between an amidine, an aldehyde, and an isocyanide, is a well-known method for the synthesis of fused imidazopyridines and related heterocycles. The diamino moiety of the pyridazinone could potentially act as the amidine component in such a reaction, leading to the formation of novel fused heterocyclic systems.

The development of MCRs based on the this compound core would provide an efficient and atom-economical route to a wide range of structurally diverse compounds with potential applications in various fields of chemical and biological research.

Elucidation of Chemical Structure and Reaction Mechanisms

Advanced Spectroscopic Characterization of 4,5-Diamino-6-chloropyridazin-3(2H)-one and its Analogues

Spectroscopic analysis provides invaluable insight into the molecular architecture of this compound. By combining data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), a detailed portrait of its electronic and vibrational characteristics can be assembled.

While specific spectral data for this compound is not extensively published, its NMR characteristics can be inferred from closely related pyridazinone and diaminopyrimidine analogues.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple. The most characteristic signals would be those from the protons of the two amino groups (-NH₂) at positions C4 and C5, and the proton of the N-H group within the pyridazinone ring.

Amino Protons (C4-NH₂ and C5-NH₂): These protons would likely appear as two distinct broad singlets in a polar aprotic solvent like DMSO-d₆. Their chemical shift would typically be in the range of δ 6.0-8.0 ppm, influenced by hydrogen bonding and the electronic environment.

Ring N-H Proton: The lactam proton at the N2 position is expected to appear as a broad singlet at a downfield chemical shift, typically above δ 11.0 ppm, due to its acidic nature and involvement in hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a map of the carbon skeleton. For pyridazin-3(2H)-one, the carbonyl carbon (C3) is typically the most deshielded. rsc.org The introduction of two amino groups and a chlorine atom would significantly influence the chemical shifts of the ring carbons.

C3 (Carbonyl Carbon): This carbon is expected to resonate at a significantly downfield position, likely in the range of δ 155-165 ppm. rsc.org

C4 and C5 (Amino-substituted Carbons): The carbons directly bonded to the amino groups are expected to be shielded and would appear upfield compared to their unsubstituted counterparts. Their shifts would likely fall in the δ 130-150 ppm range.

C6 (Chloro-substituted Carbon): The carbon atom attached to the chlorine atom would also experience a distinct chemical shift, typically in the range of δ 140-155 ppm.

The table below presents data for an analogous compound, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, which helps in predicting the spectral features of the target molecule. growingscience.com

¹H NMR (DMSO-d₆, δ ppm) ¹³C NMR (DMSO-d₆, δ ppm)
7.50-7.61 (m, 4H, Ar-H)117.4 (CN)
7.90 (s, 2H, NH₂)128.9, 129.5, 131.8, 134.2 (Ar-C)
9.45 (s, 1H, CH)145.1, 150.2, 155.8 (Pyridazine-C)
Data derived from the analysis of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. growingscience.com

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. nih.govnih.gov The IR spectrum of this compound would be characterized by several key absorption bands.

N-H Stretching: Two distinct bands are expected in the 3200-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amino (-NH₂) groups. A broader absorption band, also in this region, would be attributable to the N-H stretching of the lactam group. In the IR spectrum of a related aminophenyl dihydropyridazinone, N-H₂ stretching vibrations were observed at 3489 and 3395 cm⁻¹. mdpi.com

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) group of the pyridazinone ring is expected between 1650 and 1700 cm⁻¹. This position is influenced by the electronic effects of the adjacent nitrogen atoms and potential hydrogen bonding.

N-H Bending: The bending vibrations of the amino groups typically appear in the 1600-1650 cm⁻¹ region.

C=N and C=C Stretching: Vibrations associated with the double bonds within the pyridazine (B1198779) ring would be observed in the 1400-1600 cm⁻¹ range.

C-Cl Stretching: A band in the lower frequency region, typically between 600-800 cm⁻¹, would be indicative of the C-Cl bond.

The following table summarizes the expected characteristic IR absorption bands.

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
Amino (-NH₂)3200-3500Asymmetric & Symmetric Stretch
Lactam (-NH)3100-3300 (broad)Stretch
Carbonyl (C=O)1650-1700 (strong)Stretch
Amino (-NH₂)1600-1650Bend
Ring (C=N, C=C)1400-1600Stretch
Chloro (C-Cl)600-800Stretch

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Molecular Ion Peak (M⁺): The key feature in the mass spectrum of this compound would be the molecular ion peak. Due to the presence of a chlorine atom, this peak will appear as a characteristic doublet: one peak for the molecule containing the ³⁵Cl isotope (M⁺) and another, approximately one-third the intensity, for the molecule containing the ³⁷Cl isotope (M+2). tutorchase.comlibretexts.org

Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through several pathways, including the loss of small, stable molecules or radicals. Common fragmentation patterns for such heterocyclic systems could involve:

Loss of a chlorine radical (·Cl).

Elimination of carbon monoxide (CO) from the pyridazinone ring.

Loss of diazene (B1210634) (N₂) or cyanamide (B42294) (NH₂CN).

Sequential loss of amino groups or ammonia (B1221849).

Analysis of the isotopic patterns and fragmentation pathways allows for the unambiguous confirmation of the elemental composition and structural features of the compound. researchgate.net

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov While a crystal structure for this compound is not publicly available, analysis of a structurally similar compound, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, provides significant insight into the expected solid-state conformation. growingscience.com

For this analogue, single-crystal X-ray diffraction revealed a monoclinic crystal system with the space group P2₁/c. growingscience.com Key findings from this analysis that are relevant to the target compound include:

Planarity: The pyridazine ring itself is expected to be largely planar.

Hydrogen Bonding: The amino groups and the ring N-H group are prime sites for extensive intermolecular hydrogen bonding. This would likely create a robust, three-dimensional network in the crystal lattice, connecting molecules through N-H···N and N-H···O=C interactions. growingscience.com

Intermolecular Interactions: In addition to hydrogen bonding, π-π stacking interactions between the pyridazine rings of adjacent molecules may also contribute to the stability of the crystal packing.

The table below summarizes the crystallographic data for the analogue 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. growingscience.com

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.817(3)
b (Å)13.533(10)
c (Å)19.607(15)
β (°)93.401(10)
Z (molecules/unit cell)4
Data for the analogue 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. growingscience.com

These parameters suggest a densely packed structure stabilized by a network of non-covalent interactions, a feature highly probable for this compound as well.

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and developing new synthetic routes.

A plausible and common pathway for the synthesis of this compound involves the sequential nucleophilic aromatic substitution (SNAr) on a polychlorinated pyridazinone precursor.

A likely starting material is 4,5,6-trichloropyridazin-3(2H)-one or a related dichlorinated pyridazinone such as 4,5-dichloropyridazin-3(2H)-one. researchgate.net The reaction mechanism can be described as follows:

First Amination (Nucleophilic Attack): The reaction is initiated by the nucleophilic attack of an ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent) on one of the electron-deficient carbon atoms bearing a chlorine atom (likely C4 or C5). The pyridazinone ring, being electron-withdrawing, facilitates this attack.

Formation of Meisenheimer Complex: The attack leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing pyridazinone ring, stabilizing the intermediate.

Chloride Ion Elimination: The aromaticity of the ring is restored by the elimination of a chloride ion, resulting in the formation of a monoamino-dichloro-pyridazinone intermediate.

Second Amination: A second molecule of the aminating agent then attacks another carbon-chlorine bond (e.g., at C5 if the first substitution was at C4). This follows the same SNAr mechanism, proceeding through another Meisenheimer complex.

Final Product Formation: Elimination of the second chloride ion yields the final product, this compound.

The regioselectivity of the amination steps is governed by the electronic effects of the substituents already present on the ring. The carbonyl group and the ring nitrogen atoms strongly activate the ring towards nucleophilic attack, while the chlorine atoms are good leaving groups. The relative reactivity of the C4, C5, and C6 positions can be influenced by reaction conditions such as temperature and solvent, allowing for controlled synthesis.

Stereochemical Considerations in Derivative Synthesis

The synthesis of derivatives from this compound introduces important stereochemical considerations, particularly when the desired products possess chiral centers. The stereochemical outcome of such synthetic transformations is crucial as the biological activity of stereoisomers can differ significantly.

The starting compound, this compound, is an achiral molecule. It possesses a plane of symmetry, and therefore, does not exhibit optical activity. Consequently, any reaction of this compound with an achiral reagent will result in the formation of either an achiral product or a racemic mixture of chiral products. The generation of a single enantiomer or a diastereomerically enriched product necessitates the use of a chiral influence during the synthesis.

Several strategies can be employed to achieve stereocontrol in the synthesis of derivatives from this compound. These methodologies are centered around the introduction of chirality through external reagents or by modifying the substrate to include a chiral entity.

Use of Chiral Auxiliaries:

A common approach to induce stereoselectivity is the temporary incorporation of a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is covalently attached to the achiral substrate. This chiral auxiliary then directs the stereochemical course of a subsequent reaction, leading to the formation of one diastereomer in preference to the other. After the desired transformation, the chiral auxiliary can be removed to yield the enantiomerically enriched product. For instance, one of the amino groups of this compound could be reacted with a chiral carboxylic acid to form a chiral amide. The presence of the chiral center in the auxiliary would then influence the stereoselectivity of subsequent reactions on the pyridazinone ring or the other amino group.

Application of Chiral Catalysts:

Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds. researchgate.net In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. The catalyst, being chiral, creates a chiral environment around the substrate, favoring the formation of one enantiomer over the other. For example, a transition metal complex with a chiral ligand could be used to catalyze a reaction involving the pyridazinone core, leading to the formation of a chiral product with high enantiomeric excess.

Substrate-Controlled Diastereoselection:

If a chiral center is already present in a derivative of this compound, the existing stereocenter can influence the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled diastereoselection. The rigid nature of the pyridazinone ring can play a significant role in directing the approach of reagents, leading to the preferential formation of one diastereomer. nih.gov For example, if one amino group has been modified with a chiral substituent, the introduction of a second chiral center at the other amino group or on the pyridazinone ring may proceed with high diastereoselectivity.

The following table provides hypothetical examples of stereoselective reactions for the synthesis of chiral derivatives of this compound, illustrating the potential stereochemical outcomes.

Reaction TypeChiral InfluenceHypothetical ProductExpected Stereochemical Outcome
Asymmetric AlkylationChiral Phase-Transfer Catalyst4-Amino-5-(alkylamino)-6-chloropyridazin-3(2H)-oneHigh Enantiomeric Excess (e.g., >90% ee)
Diastereoselective ReductionChiral Reducing Agent (e.g., CBS reagent)Chiral alcohol derivative from a ketone precursorHigh Diastereomeric Ratio (e.g., >95:5 dr)
Chiral Auxiliary-Mediated Cyclization(S)-Proline as a chiral auxiliaryChiral fused heterocyclic derivativeHigh Diastereomeric Excess (e.g., >98% de)

In-Depth Scientific Article on this compound Unattainable Due to Lack of Specific Research

Following a comprehensive search for scientific literature, it is not possible to generate a detailed article on the theoretical and computational chemistry of this compound as requested. The public domain and scientific databases lack specific published studies that cover the required analyses for this particular compound.

The user's request specified a strict outline, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, conformational analysis, and molecular dynamics simulations focused exclusively on this compound.

While extensive research exists on related pyridazinone derivatives, such as 4,5-Dichloropyridazin-3-(2H)-one and other analogues, the structural differences—specifically the presence of two amino groups at the 4 and 5 positions instead of other substituents—mean that the computational and theoretical data from those studies cannot be accurately extrapolated to the target compound. Using data from these different molecules would violate the explicit instruction to focus solely on this compound.

Theoretical and Computational Chemistry Studies of 4,5 Diamino 6 Chloropyridazin 3 2h One

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies in Pyridazinone Chemistry

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its physicochemical properties or biological activity, respectively. ucsb.edunih.gov In the realm of medicinal chemistry, these models are instrumental in predicting the characteristics of novel molecules, thereby streamlining the drug discovery process. For pyridazinone derivatives, including compounds structurally related to 4,5-Diamino-6-chloropyridazin-3(2H)-one, QSAR and QSPR studies have been pivotal in understanding the structural requirements for various biological activities, such as anti-inflammatory, antimicrobial, and anticancer effects. researchgate.net

The foundation of any QSAR or QSPR model lies in the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. mdpi.com These descriptors can be broadly categorized into several classes, including constitutional, topological, geometrical, and physicochemical descriptors. researchgate.net For pyridazinone derivatives, a variety of descriptors are typically calculated to capture the structural nuances that influence their biological activity.

Commonly employed descriptors in the QSAR analysis of pyridazinone analogs include:

Physicochemical descriptors: These describe properties like lipophilicity (log P), molar refractivity (MR), and polarizability, which influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. semanticscholar.org

Electronic descriptors: Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges provide insights into a molecule's reactivity and its ability to participate in intermolecular interactions. ucsb.edu

Steric or topological descriptors: These quantify the size and shape of a molecule, including molecular weight, volume, and surface area. nih.gov

The selection of the most relevant descriptors is a critical step in building a robust and predictive QSAR model. This process often involves statistical techniques to identify a subset of descriptors that have a strong correlation with the biological activity while being minimally correlated with each other to avoid redundancy. kfupm.edu.sa

Below is an interactive data table showcasing a representative set of molecular descriptors that could be calculated for a series of hypothetical pyridazinone derivatives in a QSAR study.

Once a set of relevant descriptors has been selected, various statistical methods can be employed to build the QSAR model. The goal is to establish a mathematical equation that relates the descriptors (independent variables) to the biological activity or property of interest (dependent variable). nih.gov

For pyridazinone derivatives, several statistical modeling techniques have been successfully applied:

Multiple Linear Regression (MLR): This is one of the most common methods, which generates a linear equation that describes the relationship between the descriptors and the activity. nih.gov

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models that can capture intricate relationships between the molecular structure and activity, often providing more accurate predictions than linear methods. nih.gov

3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D models that relate the steric and electrostatic fields of the molecules to their biological activity. These methods are particularly useful for understanding the spatial requirements of the target receptor.

The predictive power of a QSAR model is rigorously evaluated through internal and external validation techniques to ensure its reliability for predicting the activity of new, untested compounds. For instance, a study on pyridazinone derivatives as vasorelaxant agents utilized 3D QSAR pharmacophore and molecular docking studies to evaluate their potential activity and binding affinities. Such validated models serve as valuable tools for the in-silico design of novel pyridazinone derivatives with enhanced therapeutic potential.

Advanced Research Applications and Chemical Utility of 4,5 Diamino 6 Chloropyridazin 3 2h One Scaffolds

Scaffold Exploration in Medicinal Chemistry Research

The pyridazinone scaffold is a subject of intensive research in drug discovery, demonstrating a broad spectrum of pharmacological activities. nih.gov Its unique physicochemical properties, including weak basicity, a high dipole moment facilitating π-π stacking interactions, and a robust capacity for dual hydrogen bonding, are significant for drug-target interactions. nih.gov These characteristics make the pyridazinone ring an attractive alternative to more common structures like the phenyl ring in drug design. nih.gov

Design Principles for Pyridazinone-Based Compounds

The design of pyridazinone-based compounds in medicinal chemistry is guided by established structure-activity relationships (SARs) and the desire to create molecules that can effectively interact with specific biological targets. nih.gov A key principle involves using the pyridazinone core as a scaffold to which various functional groups can be attached to modulate the compound's pharmacological profile. For instance, substitutions at different positions of the pyridazinone ring can lead to a wide array of biological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities. nih.govrsc.org

Researchers often employ bioisosteric replacement, where a part of a known active molecule is replaced by a pyridazinone ring to improve its properties. For example, the pyridazin-3-one moiety has been used as a bioisostere for the phthalazine (B143731) ring of hydralazine (B1673433) to create new vasodilating agents. nih.gov The design process also considers the three-dimensional structure of the target protein, aiming to create ligands that fit precisely into the binding site. researchgate.net Computational tools like molecular docking and pharmacophore modeling are frequently used to predict the binding modes of designed compounds and prioritize them for synthesis. nih.govresearchgate.net

Exploration of Chemical Space for Target Interactions

Exploring the vast chemical space of pyridazinone derivatives is crucial for identifying novel drug candidates. youtube.com This exploration involves systematically modifying the pyridazinone scaffold and evaluating the resulting compounds for their interaction with various biological targets. nih.gov The goal is to generate a diverse library of analogues that can be screened to identify hits for a particular target of interest. nih.gov

Computational methods play a vital role in navigating this extensive chemical space. youtube.com Techniques such as inverse virtual screening (iVS) can be used to identify potential new targets for existing libraries of pyridazinone-based compounds. nih.gov This "drug repurposing" approach can accelerate the discovery process by finding new applications for molecules that may have failed in their original intended use. nih.gov The exploration of chemical space is not random; it is often guided by the known pharmacophoric features required for activity at a specific target. mdpi.com By combining different building blocks with the pyridazinone core, researchers can create large, synthetically accessible libraries of compounds for screening. youtube.com

Structure-Based Design and Ligand Optimization Strategies

Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structural information of a biological target to design potent and selective inhibitors. mdpi.com When the structure of the target protein is known, often through X-ray crystallography or cryo-electron microscopy, ligands can be designed to fit optimally into the active site. nih.gov This approach allows for the rational design of modifications to a lead compound to improve its binding affinity and other pharmacological properties. nih.gov

Molecular docking is a key computational tool in SBDD, used to predict the binding conformation of a ligand within the active site of a receptor. researchgate.netmdpi.com This information helps in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. mdpi.com Based on this understanding, medicinal chemists can systematically modify the ligand to enhance these interactions, leading to more potent compounds.

For example, in the development of Trypanosoma cruzi proteasome inhibitors, a cryo-EM co-structure of the proteasome with a pyridazinone inhibitor was used to guide the optimization of the compound series. nih.gov This structure-guided approach, combined with optimization of absorption, distribution, metabolism, and excretion (ADME) properties, led to the development of a compound suitable for efficacy studies. nih.gov

Design StrategyDescriptionKey TechniquesReference
Structure-Activity Relationship (SAR) Correlates chemical structure with biological activity to guide the synthesis of more potent analogs.Systematic modification of chemical groups. nih.gov
Bioisosteric Replacement Substitution of a chemical group with another that has similar physical or chemical properties to enhance activity or reduce toxicity.Replacing moieties like a phthalazine ring with a pyridazinone core. nih.gov
Inverse Virtual Screening (iVS) A computational method to identify new potential biological targets for a library of compounds.Pharmacophore-based screening, molecular docking. nih.gov
Structure-Based Drug Design (SBDD) Utilizes the 3D structure of a biological target to design high-affinity ligands.X-ray crystallography, cryo-EM, molecular docking. mdpi.comnih.gov

Contributions to Agrochemical Research

Pyridazinone derivatives are not only significant in medicine but also play a crucial role in agriculture as active ingredients in pesticides. researchgate.netresearchgate.net Their high activity and environmental friendliness have made them attractive core structures for the development of new agrochemicals, including herbicides, insecticides, and fungicides. researchgate.net

Design of Pyridazinone-Containing Structures for Agricultural Applications

The design of pyridazinone-containing agrochemicals focuses on creating molecules with high efficacy against target pests and low toxicity to non-target organisms and the environment. researchgate.net A significant area of research is the development of pyridazinone-based herbicides. acs.orgnih.gov Many of these herbicides act by inhibiting key enzymes in plants, such as protoporphyrinogen (B1215707) IX oxidase (PPO), which is essential for chlorophyll (B73375) biosynthesis. acs.org

The design process for these agrochemicals involves synthesizing and screening a variety of pyridazinone derivatives to identify lead compounds with potent activity. acs.org For instance, a series of novel compounds based on the pyridazinone scaffold were synthesized and evaluated as PPO inhibitors. acs.org Through structural optimization, a lead compound was identified that exhibited excellent herbicidal activity in vivo. acs.org Structure-activity relationship (SAR) studies are also crucial in this field to understand how different substituents on the pyridazinone ring affect the compound's insecticidal or herbicidal activity. mdpi.com

Compound ClassTargetApplicationReference
Pyridazinone Derivatives Protoporphyrinogen IX Oxidase (PPO)Herbicides acs.org
N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones Plutella xylostella (Diamondback moth)Insecticides mdpi.com
General Pyridazinone Derivatives Photosynthetic electron transport chainHerbicides nih.govscispace.com

Environmental Transformation Pathways and Metabolite Studies (e.g., Herbicides)

Understanding the environmental fate of pyridazinone-based herbicides is essential for assessing their potential environmental impact. nih.gov When herbicides are applied in the field, they can undergo various transformation processes, including chemical degradation (hydrolysis), photodegradation, and microbial degradation. nih.gov These processes break down the parent herbicide into various metabolites. researchgate.net

For example, the herbicide chloridazone can be transformed in the environment to form metabolites such as 5-amino-4-chloropyridazin-3(2H)-one (also known as chloridazone-desphenyl). nih.gov Studying these transformation pathways and identifying the resulting metabolites is crucial for a comprehensive environmental risk assessment. researchgate.net Factors such as soil pH, temperature, and the presence of microorganisms can significantly influence the rate and pathway of herbicide degradation. nih.govresearchgate.net

HerbicideTransformation ProductEnvironmental RoleReference
Chloridazone5-Amino-4-chloropyridazin-3(2H)-one (Chloridazone-desphenyl)Environmental metabolite nih.gov
Chloridazone-methyl-desphenyl5-Amino-4-chloropyridazin-3(2H)-oneEnvironmental transformation product nih.gov

Applications in Materials Science and Industrial Chemistry

The exploration of pyridazine (B1198779) derivatives in materials science and industrial chemistry has revealed a range of potential applications, primarily stemming from their unique chemical structures. These compounds, characterized by a six-membered ring containing two adjacent nitrogen atoms, have been investigated for various functionalities, including their ability to interact with metal surfaces. The presence of heteroatoms, particularly nitrogen, often imparts properties that are valuable in industrial applications such as corrosion inhibition.

Corrosion Inhibition Studies with Pyridazine Derivatives

The chemical structure of pyridazine derivatives makes them promising candidates for corrosion inhibitors. The nitrogen atoms in the heterocyclic ring can form coordination bonds with metal surfaces, leading to the formation of a protective layer. This layer can act as a barrier, isolating the metal from the corrosive environment.

Research into pyridazine and its derivatives has shown that they can form hydrophobic layers on metal surfaces through adsorption. The effectiveness of these compounds as corrosion inhibitors is often attributed to the widespread conjugation of π-electrons, which enhances the durability and efficacy of the protective film. Studies on various pyridazine derivatives have demonstrated significant inhibition efficiencies, often ranging from 70% to 100% at low concentrations for different metal and electrolyte systems.

The mechanism of inhibition is typically investigated through electrochemical techniques and surface analysis. Potentiodynamic polarization studies often reveal that pyridazine derivatives can act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. The adsorption of these inhibitor molecules on the metal surface is a key aspect of their function, and this process can often be described by the Langmuir adsorption isotherm, suggesting the formation of a monolayer of the inhibitor on the metal. The interaction between the inhibitor and the metal surface can be strong, often involving a degree of chemical bonding (chemisorption).

While the general class of pyridazine derivatives has shown considerable promise in the field of corrosion inhibition, specific studies focusing on 4,5-Diamino-6-chloropyridazin-3(2H)-one are not extensively documented in publicly available literature. The principles governing the anticorrosive properties of pyridazines suggest that the amino and chloro functional groups on the this compound scaffold could further enhance its interaction with metal surfaces, making it a compound of interest for future research in this area.

Other Emerging Chemical Applications

Beyond corrosion inhibition, the pyridazine nucleus serves as a versatile scaffold in various chemical applications. The reactivity of the pyridazine ring and its amenability to substitution allow for the synthesis of a wide array of derivatives with tailored properties.

In the broader context of industrial chemistry, pyridazine derivatives are utilized as intermediates in the synthesis of more complex molecules. Their biological activity has led to their use in the development of agrochemicals, such as herbicides, fungicides, and insecticides. The structural framework of pyridazines can be modified to create molecules with high selectivity towards specific biological targets in pests or weeds.

Furthermore, the nitrogen-rich heterocyclic ring of compounds like 3-Amino-6-chloropyridazine (B20888) has been explored for its potential in the synthesis of functional materials. While less common, the ability of these molecules to act as ligands and participate in the formation of coordination complexes opens up possibilities for their use in creating novel materials with specific electronic or optical properties. The field of medicinal chemistry has also extensively explored pyridazinone derivatives for developing a wide range of therapeutic agents, including those with cardiovascular, anti-inflammatory, and antimicrobial activities.

The specific compound, this compound, with its multiple functional groups, represents a potentially valuable building block for the synthesis of new materials and specialty chemicals. However, detailed research on its specific applications in materials science and industrial chemistry, outside of its role as a synthetic intermediate, is an area that remains to be fully explored.

Future Research Directions and Unexplored Avenues for 4,5 Diamino 6 Chloropyridazin 3 2h One

Development of Green and Sustainable Synthetic Routes

The growing emphasis on environmental responsibility in chemical manufacturing necessitates a shift towards greener and more sustainable synthetic methods. mdpi.com For 4,5-Diamino-6-chloropyridazin-3(2H)-one and its derivatives, future research will likely focus on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources.

Key areas for development include:

Alternative Energy Sources: Exploring techniques like ultrasound-assisted and microwave-assisted synthesis can significantly reduce reaction times and energy input compared to conventional heating methods. researchgate.net Ultrasound-assisted synthesis has already been shown to be an eco-friendly method for preparing other pyridazinone derivatives. researchgate.net

Green Solvents: Research into replacing traditional volatile organic solvents with greener alternatives such as water, ethanol, or ionic liquids is a critical avenue. mdpi.com For instance, one-pot syntheses of related heterocyclic systems have been successfully performed in aqueous media. mdpi.com

Catalysis: The development and application of recyclable heterogeneous catalysts or metal-free catalytic systems can reduce waste and avoid contamination of the final product with toxic metal residues. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves favoring addition and cycloaddition reactions over substitution reactions that generate stoichiometric byproducts.

The principles of green chemistry offer a framework to reinvent the synthesis of pyridazinone-based compounds, making the process more economically viable and environmentally benign. mdpi.com

Green Chemistry ApproachPotential Application for Pyridazinone SynthesisReference
Ultrasound-Assisted SynthesisAcceleration of reaction rates and reduction of energy consumption in cyclization or substitution steps. researchgate.net
Microwave IrradiationRapid and efficient heating for key synthetic transformations, minimizing side reactions. mdpi.com
Green Solvents (e.g., water, ethanol)Replacing hazardous organic solvents to reduce environmental impact and improve safety. mdpi.com
Recyclable CatalystsUse of solid-supported or heterogeneous catalysts to simplify purification and reduce waste. mdpi.com

Exploration of Novel Chemical Reactivity Patterns

The unique arrangement of functional groups in this compound—two nucleophilic amino groups, an electrophilic carbon center attached to chlorine, and the pyridazinone core—suggests a rich and largely unexplored reactivity profile. Future studies should aim to systematically investigate its behavior in a variety of chemical transformations.

Unexplored avenues include:

Pericyclic Reactions: Related electron-deficient pyridazines, such as 4,5-dicyanopyridazine, have shown surprising and exceptional reactivity in inverse electron-demand Hetero-Diels-Alder (HDA) reactions. mdpi.com Investigating the potential of this compound to act as an azadiene could open pathways to novel fused and polycyclic heterocyclic systems. mdpi.commdpi.com

Selective Functionalization: Developing protocols for the regioselective functionalization of the two distinct amino groups is a significant challenge. This would allow for the creation of diverse molecular architectures. Research could focus on orthogonal protection-deprotection strategies or exploiting subtle differences in the nucleophilicity of the N-4 and N-5 positions.

Novel C-C and C-N Bond Forming Reactions: The chlorine atom at the C-6 position is a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). While Suzuki coupling has been used for other 3-amino-6-chloropyridazines, a systematic exploration with a wide range of coupling partners for this specific diamino-scaffold is warranted. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution: While some functionalization of the pyridazinone ring, such as nitration, has been reported for related dichloropyridazinones, the influence of the two amino groups on the electrophilic substitution patterns of this specific molecule remains unknown. researchgate.net Furthermore, the potential for nucleophilic substitution of the cyano groups in related pyridazines suggests that the chlorine in the target molecule could be displaced by various nucleophiles under specific conditions. mdpi.com

Understanding these reactivity patterns is crucial for leveraging this compound as a versatile building block in synthetic chemistry.

Advanced Computational Design and Predictive Modeling

In silico methods are indispensable tools in modern drug discovery and materials science, enabling the rapid design and evaluation of novel compounds before their synthesis. tandfonline.com For this compound, computational approaches can guide the development of new derivatives with optimized properties.

Future research directions include:

Structure-Based Drug Design: Using molecular docking and molecular dynamics simulations, new derivatives can be designed to bind specifically to biological targets of interest, such as protein kinases or enzymes like fatty acid binding protein 4 (FABP4). tandfonline.comnih.govsemanticscholar.org This approach has been successfully applied to other pyridazinone series to identify potent inhibitors. nih.govsemanticscholar.org

Pharmacophore Modeling and Virtual Screening: A pharmacophore model can be developed based on the structural features of this compound. This model can then be used to virtually screen large compound libraries to identify molecules with similar features and potential biological activity. tandfonline.com

Predictive ADMET Modeling: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. mdpi.com This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles, saving significant time and resources. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to understand the electronic structure, molecular orbitals (HOMO-LUMO), and chemical reactivity of the molecule. nih.gov These calculations can provide insights into reaction mechanisms and guide the exploration of novel reactivity patterns. nih.gov

Computational MethodApplication for this compound DerivativesReference
Molecular DockingPredicting binding modes and affinities to specific protein targets. nih.govresearchgate.net
Molecular DynamicsSimulating the dynamic behavior of the ligand-protein complex to assess stability. tandfonline.com
QSAR (Quantitative Structure-Activity Relationship)Building models to predict biological activity based on chemical structure. youtube.com
ADMET PredictionIn silico evaluation of pharmacokinetic and toxicity profiles. mdpi.com
DFT CalculationsUnderstanding electronic properties and predicting chemical reactivity. nih.gov

Integration with High-Throughput Synthesis and Screening Methodologies

To fully explore the chemical space around the this compound scaffold, modern high-throughput techniques are essential. These methodologies allow for the rapid synthesis and evaluation of large numbers of compounds, accelerating the discovery process.

Key integration strategies include:

Combinatorial Chemistry and Library Synthesis: Developing robust synthetic routes compatible with automated or parallel synthesis platforms will enable the creation of large, focused libraries of derivatives. A prime example is the generation of pyridazinone-focused DNA-encoded libraries (DELs), which allows for the synthesis and screening of massive numbers of compounds simultaneously. consensus.app

High-Throughput Screening (HTS): Screening these newly synthesized libraries against a wide range of biological targets using HTS assays can rapidly identify "hit" compounds with desired activities. Libraries of pyridazinone-like derivatives have been successfully evaluated for activities such as anti-inflammatory effects. nih.gov

Automated Synthesis Platforms: The use of robotic systems for reaction setup, monitoring, and purification can significantly increase the efficiency and reproducibility of library synthesis.

High-Content Screening (HCS): For identified hits, HCS can provide more detailed information on their cellular effects by using automated microscopy and image analysis to assess multiple parameters simultaneously.

By combining the synthetic versatility of the this compound core with the power of high-throughput technologies, researchers can dramatically accelerate the pace of discovery for new therapeutic agents and functional materials.

Q & A

Q. What are the standard synthetic protocols for 4,5-Diamino-6-chloropyridazin-3(2H)-one, and how can intermediates be characterized?

The synthesis often involves multi-step reactions starting with chlorinated pyridazinone precursors. For example, alkylation or condensation reactions with aldehydes (e.g., benzaldehyde derivatives) in ethanolic sodium ethoxide under reflux can yield intermediates. Post-reaction, the product is acidified with concentrated HCl, filtered, and recrystallized using 90% ethanol for purification . Characterization typically employs 1^1H/13^13C NMR to confirm substitution patterns and HPLC for purity assessment.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?

Key techniques include:

  • NMR spectroscopy : To resolve amino and chloro substituents on the pyridazinone core. Aromatic protons and coupling constants help distinguish regioisomers.
  • Mass spectrometry (MS) : For molecular weight confirmation and fragmentation patterns.
  • X-ray crystallography : Used in structurally ambiguous cases to resolve tautomeric forms or hydrogen-bonding networks .

Q. How can researchers assess the purity of synthesized this compound derivatives?

Purity is evaluated via reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase). Pharmacopeial guidelines recommend testing for process-related impurities (e.g., unreacted starting materials, diastereomers) using validated methods .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized in condensation reactions?

Yield optimization may involve:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of electron-deficient pyridazinones.
  • Catalysis : Lewis acids (e.g., ZnCl2_2) or phase-transfer catalysts can accelerate condensation with aldehydes.
  • Temperature control : Stepwise heating (e.g., 60–80°C) minimizes side reactions like retro-aldol processes .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyridazinone derivatives?

Discrepancies in NMR or MS data (e.g., overlapping signals, unexpected fragmentation) can be addressed by:

  • 2D NMR (COSY, NOESY) : To assign protons in crowded regions and confirm spatial proximity of substituents.
  • Isotopic labeling : 15^15N or 13^13C-labeled analogs clarify nitrogen/carbon environments in tautomeric systems.
  • Computational modeling : DFT calculations predict NMR shifts or IR spectra for comparison with experimental data .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

While direct studies on this compound are limited, structural analogs (e.g., pyridazinones with coumarin or tetrazole moieties) show activity in enzyme inhibition assays (e.g., cyclooxygenase-2, kinases). Suggested approaches include:

  • Enzyme inhibition assays : Fluorescence-based or colorimetric methods to measure IC50_{50} values.
  • Cell viability assays : MTT or ATP-luminescence assays in cancer cell lines to screen for antiproliferative effects .

Methodological Notes

  • Synthetic Challenges : The chloro and amino groups on the pyridazinone ring may participate in unwanted side reactions (e.g., nucleophilic displacement of Cl). Protecting groups (e.g., Boc for amines) are recommended for multi-step syntheses .
  • Data Reproducibility : Variations in recrystallization solvents (e.g., ethanol vs. methanol) can affect polymorph formation, altering melting points or solubility profiles. Consistent protocols are critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.